molecular formula C11H14O2 B1503823 2-Isopropoxy-3-methylbenzaldehyde CAS No. 532965-67-6

2-Isopropoxy-3-methylbenzaldehyde

Cat. No. B1503823
M. Wt: 178.23 g/mol
InChI Key: MVYBGIGBXXPTOD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Isopropoxy-3-methylbenzaldehyde is represented by the InChI code: 1S/C11H14O2/c1-8(2)13-11-9(3)5-4-6-10(11)7-12/h4-8H,1-3H3 . This indicates that the compound has a benzene ring with a methyl group, an aldehyde group, and an isopropoxy group attached to it .


Physical And Chemical Properties Analysis

2-Isopropoxy-3-methylbenzaldehyde has a molecular weight of 178.23 . It is a clear, colorless liquid with a strong floral odor. The compound is stable and does not undergo degradation under normal laboratory conditions .

Scientific Research Applications

Synthesis of Methylbenzaldehydes

2-Isopropoxy-3-methylbenzaldehyde is a precursor in the synthesis of various methylbenzaldehydes, such as 2- and 4-methylbenzaldehyde. These are synthesized via cascade reactions involving ethanol upgrading reactions on hydroxyapatite catalysts. Methylbenzaldehydes serve as valuable precursors for chemicals like phthalic anhydride and terephthalic acid, crucial in the production of plastics and synthetic fibers (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).

Ring-Closing Metathesis

Ruthenium-mediated isomerization and ring-closing metathesis (RCM) have been utilized to convert 2-allyl-3-isopropoxy-4-methoxybenzaldehyde into a variety of benzo-fused heterocycles. These heterocycles include nitrogen- and oxygen-containing compounds, which are important in medicinal chemistry and organic synthesis (W. V. Otterlo, R. Pathak, C. B. Koning, 2003).

Nitration and Catalyst Development

In a study focusing on nitration under continuous flow conditions, 2-isopropoxybenzaldehyde was efficiently and reproducibly nitrated to produce 2-isopropoxy-5-nitrobenzaldehyde. This compound serves as an important building block in the preparation of ligands for nitro-substituted Hoveyda–Grubbs metathesis catalysts (P. Knapkiewicz et al., 2012).

Fluorescent pH Sensors

3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H) was identified as a highly selective and sensitive fluorescent pH sensor. It has shown a significant increase in fluorescence intensity within a specific pH range, making it valuable for studying biological organelles (Uday Saha et al., 2011).

Chemical Synthesis and Biomedical Applications

3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, synthesized from 3-methylbenzaldehyde, shows promise in regulating inflammatory diseases as indicated by docking studies (Y. E. Ryzhkova, F. V. Ryzhkov, M. Elinson, 2020).

Safety And Hazards

The safety data sheet for 2-Isopropoxy-3-methylbenzaldehyde indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-methyl-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)13-11-9(3)5-4-6-10(11)7-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYBGIGBXXPTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678836
Record name 3-Methyl-2-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxy-3-methylbenzaldehyde

CAS RN

532965-67-6
Record name 3-Methyl-2-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Stir a mixture of 3-methylsalicylaldehyde (100 g, 0.73 mol), isopropyl iodide (187 g, 1.1 mol) and K2CO3 (141 g, 1.0 mol) in DMF (400 mL) for 20 hr at room temperature. TLC shows partial reaction; thus, add more isopropyl iodide (43 g, 0.25 mol) and heat the reaction to 45° C. with stirring for an additional 10 hr. Dilute the reaction mixture with H2O (1 L) and extract the resulting mixture with EtOAc. Wash the organic layer with 0.25 M. aqueous NaOH and then with H2O. Dry over MgSO4 and evaporate the solvent to give 3-methyl-2-isopropoxybenzaldehyde, 122 g (94%); 1H-NMR (CDCl3) δ 7.7-7.1 (m, 3H), 4.2 (m, 1H), 2.3 (s, 3H), 1.4 (d. 6H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
187 g
Type
reactant
Reaction Step One
Name
Quantity
141 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Zaja, SJ Connon, AM Dunne, M Rivard… - Tetrahedron, 2003 - Elsevier
… A solution of 2-isopropoxy-3-methylbenzaldehyde (2.8 g, 15.7 mmol) in ether (20 mL) was then added and stirring continued for further 1 h at 0C. The crude reaction mixture was filtered …
Number of citations: 207 www.sciencedirect.com

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